
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene is an organic compound that features a unique structure combining anthracene and imidazole moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis((1H-imidazol-1-yl)methyl)anthracene typically involves the reaction of 9,10-dibromoanthracene with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is achieved by optimizing reaction parameters and using industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole groups can participate in substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9,10-Bis((1H-imidazol-1-yl)methyl)anthracene involves its ability to coordinate with metal ions through the nitrogen atoms of the imidazole groups. This coordination leads to the formation of stable complexes with unique photophysical properties. The compound’s luminescence is attributed to the π-π* transitions within the anthracene moiety, which are modulated by the imidazole groups .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis((1H-imidazol-1-yl)methyl)benzene: Similar structure but with a benzene core instead of anthracene.
9,10-Di(1H-imidazol-1-yl)anthracene: Similar structure but with different substitution patterns.
Uniqueness
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene is unique due to its combination of anthracene and imidazole moieties, which impart distinct luminescent properties and coordination capabilities. This makes it particularly valuable in the development of advanced materials and coordination complexes .
Propiedades
Fórmula molecular |
C22H18N4 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-[[10-(imidazol-1-ylmethyl)anthracen-9-yl]methyl]imidazole |
InChI |
InChI=1S/C22H18N4/c1-2-6-18-17(5-1)21(13-25-11-9-23-15-25)19-7-3-4-8-20(19)22(18)14-26-12-10-24-16-26/h1-12,15-16H,13-14H2 |
Clave InChI |
SIPQBLANNUQDPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN4C=CN=C4)CN5C=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


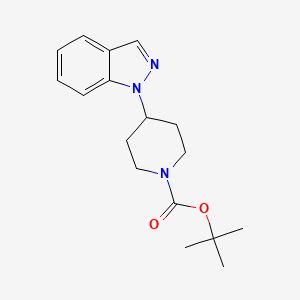
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
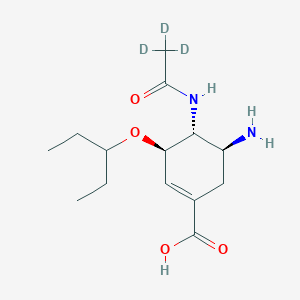

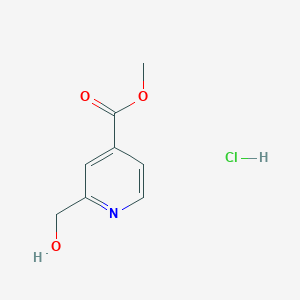
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
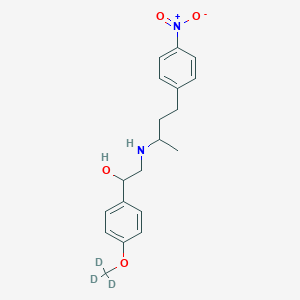
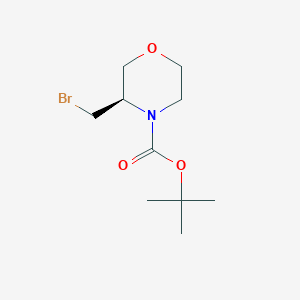
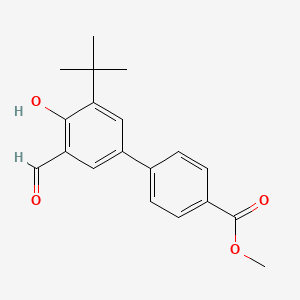
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
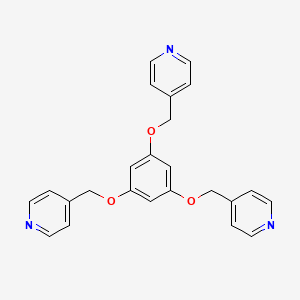
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)
